molecular formula C11H16N2S B564526 rac-trans 3'-Thiomethyl Nicotine Dihydrochloride CAS No. 1246820-13-2

rac-trans 3'-Thiomethyl Nicotine Dihydrochloride

Cat. No.: B564526
CAS No.: 1246820-13-2
M. Wt: 208.323
InChI Key: YZZOQRDSBWHFON-GHMZBOCLSA-N
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Description

rac-trans 3'-Thiomethyl Nicotine Dihydrochloride is a chiral compound with a pyrrolidine ring substituted with a pyridine moiety and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-trans 3'-Thiomethyl Nicotine Dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the pyrrolidine ring.

    Addition of the Thiol Group: The thiol group can be introduced through a thiolation reaction, where a suitable thiolating agent, such as thiourea or a thiol derivative, reacts with the pyrrolidine-pyridine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in rac-trans 3'-Thiomethyl Nicotine Dihydrochloride can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives under suitable conditions.

    Substitution: The pyridine moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

rac-trans 3'-Thiomethyl Nicotine Dihydrochloride is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of rac-trans 3'-Thiomethyl Nicotine Dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of protein function. The pyridine moiety can participate in π-π interactions and hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Nicotine: [(S)-3-(1-Methyl-2-pyrrolidinyl)pyridine] is structurally similar, with a pyrrolidine ring and a pyridine moiety but lacks the thiol group.

    Pyrrolidine Derivatives: Compounds such as (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines are also similar in structure but have different substituents.

Uniqueness

rac-trans 3'-Thiomethyl Nicotine Dihydrochloride is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity compared to other pyrrolidine and pyridine derivatives.

Properties

IUPAC Name

[(2S,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S/c1-13-6-4-10(8-14)11(13)9-3-2-5-12-7-9/h2-3,5,7,10-11,14H,4,6,8H2,1H3/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZOQRDSBWHFON-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1C2=CN=CC=C2)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H]([C@H]1C2=CN=CC=C2)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652681
Record name [(2S,3S)-1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246820-13-2
Record name [(2S,3S)-1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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